2-(Furan-2-YL)acetonitrile
Overview
Description
2-(Furan-2-YL)acetonitrile is an organic compound with the molecular formula C6H5NO. It is a member of the furan family, characterized by a furan ring attached to an acetonitrile group. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Furan-2-YL)acetonitrile can be synthesized through several methods. One common approach involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then dehydrated to produce this compound. The reaction conditions typically include the use of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4) under controlled temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. One such method involves the catalytic dehydration of furfural oxime using a solid acid catalyst. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-furanmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: 2-Furoic acid
Reduction: 2-Furanmethanol
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
2-(Furan-2-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has shown its potential in developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of fine chemicals, polymers, and materials science.
Mechanism of Action
The mechanism of action of 2-(Furan-2-YL)acetonitrile largely depends on its application. In medicinal chemistry, it interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, leading to the disruption of essential metabolic pathways .
Comparison with Similar Compounds
- 2-Furoic acid
- 2-Furanmethanol
- 2-Furylmethylamine
Comparison: 2-(Furan-2-YL)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to other furan derivatives. For example, while 2-Furoic acid is primarily used in oxidation reactions, this compound is more versatile, participating in oxidation, reduction, and substitution reactions. Additionally, its nitrile group makes it a valuable intermediate in the synthesis of various heterocyclic compounds .
Properties
IUPAC Name |
2-(furan-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQZDZHAWDJHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447926 | |
Record name | 2-Furanacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-25-7 | |
Record name | 2-Furanacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2745-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2745-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-furanacetonitrile in organic synthesis?
A1: 2-Furanacetonitrile serves as a versatile building block in organic synthesis, particularly for constructing complex molecules like natural products. A recent study [] demonstrated its utility in the efficient synthesis of (±)-untenone A and (±)-manzamenones A, C, and F. These syntheses were designed to mimic a plausible biogenetic pathway, highlighting the compound's relevance to natural product chemistry.
Q2: How was 2-furanacetonitrile employed in the synthesis of untenone A and manzamenones?
A2: The researchers utilized 2-furanacetonitrile as a starting material and subjected it to a series of reactions strategically chosen to mimic a proposed biosynthetic pathway []. While the exact details of the synthesis are beyond the scope of this Q&A, the study underscores the value of 2-furanacetonitrile in accessing complex molecular architectures relevant to natural product chemistry.
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